2-Chloro-3-ethoxy-4-fluorobenzoic acid

Description

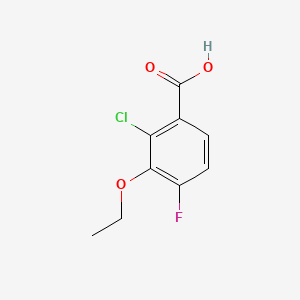

2-Chloro-3-ethoxy-4-fluorobenzoic acid is a halogenated benzoic acid derivative featuring chlorine, fluorine, and ethoxy substituents on the aromatic ring. Its molecular formula is C₉H₈ClFO₃, with a molar mass of 230.61 g/mol. The compound’s structure combines electron-withdrawing (Cl, F) and electron-donating (ethoxy) groups, which influence its physicochemical properties, such as solubility, acidity (pKa), and reactivity.

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

2-chloro-3-ethoxy-4-fluorobenzoic acid |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-8-6(11)4-3-5(7(8)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

QOXGLBCIGFGXHI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methodology

Starting Materials and Key Intermediates

- m-Chloroaniline is commonly used as a starting material for preparing 2-chloro substituted benzoic acids.

- Introduction of ethoxy substituent at the 3-position can be achieved by appropriate alkylation or substitution reactions on the aromatic ring.

- Fluorination at the 4-position is typically introduced via selective fluorination reagents or by conversion of amino groups to fluorine atoms through diazonium salt intermediates.

Stepwise Synthesis Process

Based on the comprehensive patent literature for related compounds (e.g., 2-chloro-4-fluorobenzoic acid), the preparation involves the following key steps, which can be adapted for the ethoxy-substituted target:

Step 1: Protection and Functionalization of m-Chloroaniline

- React m-chloroaniline with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquid, and deionized water.

- Heat the mixture to 100°C and stir for 1-3 hours.

- Cool and precipitate the protected intermediate N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline .

- Yield: Approximately 90-96% depending on scale and conditions.

Step 2: Formylation to 2-Chloro-3-ethoxy-4-fluorobenzaldehyde Derivative

- Dissolve the protected amine in ionic liquid and water.

- Add titanium tetrachloride dropwise at controlled temperature.

- Stir for 2-5 hours, quench with ice aqueous alkali, filter, wash, and dry.

- Obtain 4-bis-(trimethylsilyl)ethoxymethyl amino-2-chlorobenzaldehyde derivative.

- Yield: Around 90-92%.

Step 3: Oxidation to Corresponding Amino Benzoic Acid

- React the aldehyde intermediate with hydrogen peroxide, an organic solvent, and triphenylphosphine radium chloride catalyst.

- Perform hydrogenation at room temperature, then heat to 50-70°C under 5-10 atm for 5-8 hours.

- Filter and concentrate to obtain 4-amino-2-chlorobenzoic acid .

- Yield: Approximately 93-96%.

Step 4: Fluorination and Introduction of Ethoxy Group

- Treat the amino acid with ionic liquid and water at 40-50°C.

- Add hydrogen peroxide gradually and react for 2-3 hours.

- Add potassium fluoride and phosphorus heteropoly tungstic acid ammonium salt as catalysts.

- Stir for 1-3 hours, filter, remove solvent under reduced pressure, and dry to yield 2-chloro-3-ethoxy-4-fluorobenzoic acid .

- Yield: Typically 95-98%.

Data Table: Summary of Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Protection of m-chloroaniline | 2-(trimethylsilyl)ethoxymethyl chloride, K2CO3, KI, ionic liquid, H2O | 100°C, 1-3 h | 90-96 |

| 2 | Formylation to protected benzaldehyde | TiCl4, ionic liquid, water | 2-5 h, room temp, quench with alkali | 90-92 |

| 3 | Oxidation to amino benzoic acid | H2O2, organic solvent, triphenylphosphine radium chloride | RT hydrogenation, then 50-70°C, 5-8 h, 5-10 atm | 93-96 |

| 4 | Fluorination and ethoxy group introduction | H2O2, KHF2, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid | 40-50°C, 2-3 h + 1-3 h stirring | 95-98 |

Research Discoveries and Optimization Notes

- Use of ionic liquids as reaction media enhances solubility and selectivity, reducing volatile organic solvent use and improving environmental sustainability.

- Controlled addition of hydrogen peroxide and potassium fluoride is critical for selective fluorination and introduction of the ethoxy group.

- Phosphorus heteropoly tungstic acid ammonium salt acts as an efficient catalyst for oxidative fluorination, improving yield and purity.

- Reaction temperatures and times have been optimized to balance reaction completion and minimize by-products.

- Multi-step purification including filtration and drying ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-ethoxy-4-fluorobenzoic acid has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of novel materials with specific properties.

Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxy-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-chloro-3-ethoxy-4-fluorobenzoic acid with two analogs:

Key Observations :

- Solubility : The ethoxy group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the methyl or phenyl analogs .

- Acidity : Electron-withdrawing groups (Cl, F) lower the pKa of the carboxylic acid. The ethoxy group’s electron-donating nature may slightly counteract this effect, resulting in a pKa between 2.5–3.5 (estimated from benzoic acid analogs).

- Conformational Stability : For 3-chloro-4-fluoro-2-methylbenzoic acid, computational studies (RM062X functional) show identical energies for two conformers (A and B), suggesting minimal steric or electronic bias . This contrasts with bulkier analogs like 3-(2-chlorophenyl)-4-fluorobenzoic acid, where steric hindrance from the phenyl group may restrict rotation .

Analytical and Computational Insights

Crystallographic and Conformational Analysis

The provided evidence highlights tools like SHELX (for crystal structure refinement) and ORTEP-3 (for molecular visualization) . These are critical for analyzing analogs like 3-chloro-4-fluoro-2-methylbenzoic acid, where precise atomic coordinates and conformational energies are determined computationally .

Limitations of Current Data

- No direct crystallographic or experimental data exists for this compound in the provided evidence.

Q & A

What synthetic strategies are effective for achieving regioselective ethoxy and halogen substitution in 2-chloro-3-ethoxy-4-fluorobenzoic acid?

Basic Research Question

Regioselective introduction of ethoxy and halogen groups on aromatic rings requires careful control of reaction conditions. A common approach involves:

- Halogenation : Direct electrophilic substitution using Cl2 or Cl<sup>+</sup> sources (e.g., N-chlorosuccinimide) in the presence of Lewis acids like FeCl3 to direct chlorine to the ortho position.

- Ethoxylation : Alkylation of a hydroxyl precursor (e.g., 3-hydroxy-4-fluorobenzoic acid) with ethyl bromide under basic conditions (K2CO3/DMF) .

- Fluorination : Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction on an amino precursor.

Key Considerations : Competing substituent effects (e.g., -COOH directs meta/para; -F is ortho/para-directing) may require protecting group strategies or sequential functionalization.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Question

X-ray crystallography is critical for confirming substituent positions and intermolecular interactions:

- Data Collection : Use high-resolution synchrotron radiation or rotating anode sources (λ = 0.71073 Å for Mo-Kα).

- Structure Solution : Employ direct methods (SHELXT) or dual-space algorithms (SHELXD) for phase determination .

- Refinement : SHELXL refines positional/thermal parameters and validates hydrogen bonding (e.g., O–H···O dimers common in benzoic acids).

Example : In analogous compounds like 3-chloro-2,4,5-trifluorobenzoic acid, carboxyl groups form dihedral angles <10° with the benzene ring, confirmed via O–H···O dimer analysis .

What spectroscopic techniques are optimal for characterizing substituent effects in fluorinated benzoic acids?

Basic Research Question

Multi-spectral analysis provides complementary

- NMR :

- <sup>19</sup>F NMR identifies electronic environments (δ = -110 to -125 ppm for aromatic F).

- <sup>13</sup>C NMR distinguishes ethoxy carbons (δ ~60-70 ppm) and carboxyl carbons (δ ~170 ppm).

- IR : Carboxyl C=O stretches at ~1680–1720 cm<sup>-1</sup>; ether C–O at ~1250 cm<sup>-1</sup>.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]<sup>-</sup> at m/z 232.0142 for C9H7ClFO3).

Validation : Cross-reference with computational methods (DFT) to assign peaks accurately.

How do intermolecular interactions influence the solid-state stability of this compound?

Advanced Research Question

Intermolecular forces in the crystal lattice dictate stability and polymorphism:

- Hydrogen Bonding : Carboxylic acid dimers (O–H···O, ~2.6 Å) dominate, as seen in related structures .

- Halogen Interactions : Weak Cl···F contacts (~3.3 Å) may contribute to packing efficiency.

- Ethoxy Group Effects : Ethyl chains participate in van der Waals interactions, affecting melting points and solubility.

Methodology : Use Mercury or OLEX2 to visualize packing diagrams and quantify interaction distances .

What computational approaches predict the reactivity of this compound in nucleophilic substitution?

Advanced Research Question

DFT and molecular docking simulate reactivity:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., Cl substituent) prone to nucleophilic attack.

- Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA.

- Solvent Effects : COSMO-RS models assess solvent polarity’s impact on reaction rates.

Case Study : Ethoxy groups deactivate the ring toward electrophiles but enhance steric hindrance for bulky nucleophiles.

How can researchers address contradictions in spectral data for fluorinated benzoic acid derivatives?

Basic Research Question

Discrepancies (e.g., unexpected <sup>1</sup>H NMR splitting) arise from dynamic processes or impurities:

- Variable-Temperature NMR : Resolve rotational barriers in ethoxy groups (e.g., coalescence temperature studies).

- 2D NMR : HSQC and HMBC correlate <sup>1</sup>H/<sup>13</sup>C signals to confirm connectivity.

- Chromatography : HPLC-PDA/MS detects impurities; recrystallization from toluene/hexane improves purity .

Documentation : Always report solvent, temperature, and instrument parameters for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.